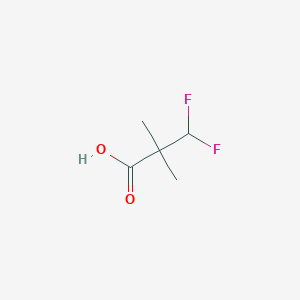
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 3-(trifluoromethyl)phenol with an appropriate alkyne under basic conditions to form the phenoxy-alkyne intermediate.
Coupling reaction: The phenoxy-alkyne intermediate is then coupled with an amino butanoate derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the resulting product to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the phenoxy and butanoate groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate: shares similarities with other trifluoromethylated compounds, such as trifluoromethylphenyl ethers and trifluoromethylated alkynes.
Unique Features:
Highlighting Uniqueness
Chemical Stability: The trifluoromethyl group imparts high chemical stability and resistance to metabolic degradation.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-2-24-16(23)9-8-15(22)21-10-3-4-11-25-14-7-5-6-13(12-14)17(18,19)20/h5-7,12H,2,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDORPZGEBWLNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-ethoxyphenyl)-9,10-dimethoxy-2H,3H,4H,6H,7H-pyrimido[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2750114.png)

![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2750116.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2750120.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)
![N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2750122.png)


![2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2750129.png)

![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)


